molecular formula C14H13ClN2O2 B7603776 4-chloro-N-(4-methoxybenzyl)picolinamide

4-chloro-N-(4-methoxybenzyl)picolinamide

Cat. No.: B7603776
M. Wt: 276.72 g/mol
InChI Key: FWNWEOWLCUMCJD-UHFFFAOYSA-N
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Description

Context of Picolinamide (B142947) Scaffolds in Modern Chemical and Pharmaceutical Research

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, represents a "privileged structure" in the fields of chemical and pharmaceutical research. Its inherent chemical properties and versatile nature allow for the synthesis of a wide array of derivatives with diverse applications. nih.govresearchgate.net Researchers utilize the picolinamide framework as a foundational component for developing novel compounds. Its utility is demonstrated in its incorporation into fungicides google.com and as a precursor for the synthesis of other complex heterocyclic systems, such as imidazolidin-4-ones, which themselves exhibit biological activity. nih.gov

Beyond agriculture and synthetic chemistry, the picolinamide core is a cornerstone in medicinal chemistry. It is a key feature in molecules designed as antifungal agents that target specific cellular machinery in pathogens. nih.gov Furthermore, the scaffold is prominent in the development of potential anticancer therapeutics, particularly kinase inhibitors, and in agents designed to target enzymes implicated in neurodegenerative diseases. nih.govnih.govtandfonline.comnih.gov The structural versatility of picolinamides also extends to materials science, where they have been used to create organoboron complexes with specific photophysical properties. frontiersin.orgnih.gov

Structural Characteristics of the 4-chloro-N-(4-methoxybenzyl)picolinamide Scaffold within Picolinamide Chemistry

The structure of this compound is defined by the specific arrangement of and interaction between its constituent chemical groups. The molecule can be deconstructed into three primary components: the picolinamide core, the amide linker, and the substituted benzyl (B1604629) group.

Picolinamide Core: The central scaffold is a picolinamide ring, which is a pyridine (B92270) ring substituted with an amide group at the 2-position. In this specific compound, a chlorine atom is substituted at the 4-position of the pyridine ring. This halogen atom significantly influences the electronic properties of the ring system.

Amide Linker: An amide group (-C(=O)NH-) connects the picolinamide core to the benzyl moiety. Structural analysis of analogous compounds, such as N-(4-methoxyphenyl)picolinamide, reveals that intramolecular hydrogen bonds involving the amide group help to stabilize the molecular conformation, leading to a nearly coplanar arrangement of the atoms. nih.gov

These structural features are critical in defining the molecule's chemical reactivity, its potential intermolecular interactions, and its ability to bind to biological targets.

Table 1: Key Structural Components of this compound
ComponentDescriptionSignificance
4-Chloropyridine RingA six-membered aromatic heterocycle containing one nitrogen atom, with a chlorine atom at the C4-position.Forms the core scaffold; the nitrogen and chlorine atoms act as key electronic and binding features.
Amide Linker (-CONH-)Connects the picolinamide core to the benzyl group.Provides structural rigidity and potential for hydrogen bonding, crucial for receptor interaction. nih.gov
4-Methoxybenzyl GroupA benzyl group substituted with a methoxy (B1213986) group on the phenyl ring.Influences solubility, metabolic stability, and provides additional contact points for molecular recognition.

Rationale for Academic Investigation of Substituted Picolinamides

The academic pursuit of novel substituted picolinamides is driven by their established success as versatile pharmacological tools and the therapeutic potential suggested by structurally similar molecules.

Picolinamide derivatives have been synthesized and evaluated for a range of biological activities, establishing them as valuable tools for pharmacological research. They have been shown to act on various biological targets with a high degree of specificity.

Enzyme Inhibition: A significant area of research involves picolinamides as enzyme inhibitors. Derivatives have been designed to target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govresearchgate.net Other series of picolinamides show potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase involved in cancer progression. nih.govnih.gov

Antifungal Activity: Certain picolinamide and benzamide (B126) chemotypes have been identified as having antifungal properties by targeting the lipid-transfer protein Sec14p in fungal cells. nih.gov

Neuroreceptor Modulation: The picolinamide scaffold is a key component of molecules developed for neuroscience research. Notably, a close analogue has been developed as a radiotracer for Positron Emission Tomography (PET) imaging of the metabotropic glutamate (B1630785) receptor 4 (mGluR4), allowing for in-vivo study of this receptor in the brain. nih.gov

Table 2: Examples of Picolinamide Derivatives as Pharmacological Tools
Derivative ClassPharmacological TargetResearch ApplicationReference
Picolinamides with dimethylamine (B145610) side chainsAcetylcholinesterase (AChE)Investigation of potential treatments for neurodegenerative diseases. nih.gov
Picolinamides with (thio)urea moietiesVEGFR-2 KinaseDevelopment of anticancer agents. nih.gov
General Picolinamide ScaffoldsSec14p (lipid-transfer protein)Discovery of novel antifungal agents. nih.gov
N-(4-chloro-3-methoxyphenyl)picolinamidemGluR4 (metabotropic glutamate receptor)PET imaging radiotracer for neurological research. nih.gov

The investigation into compounds like this compound is strongly supported by the demonstrated therapeutic relevance of analogous structures. The picolinamide framework is a component of several successful and promising therapeutic agents.

Anticancer Agents: The design of numerous picolinamide derivatives has been inspired by Sorafenib, a multi-kinase inhibitor used in cancer therapy which contains a related chemical motif. nih.govresearchgate.net Research has produced novel picolinamide-based compounds that show potent inhibitory activity against VEGFR-2 and cytotoxic effects on various human cancer cell lines, including lung, pancreatic, and ovarian cancer cells. nih.govnih.govtandfonline.com

Neurological Disorders: The development of N-(4-chloro-3-methoxyphenyl)picolinamide as a potent and centrally-penetrating positive allosteric modulator (PAM) of the mGlu4 receptor highlights the potential of this chemical class. nih.gov This specific analogue has shown efficacy in preclinical models of Parkinson's disease, suggesting that other substituted picolinamides could be valuable candidates for treating neurological conditions. nih.gov

Infectious Diseases: The discovery of picolinamides with antifungal properties opens avenues for developing new treatments for invasive fungal infections, which are associated with high mortality rates and growing drug resistance. nih.gov

Table 3: Therapeutic Relevance of Structurally Similar Picolinamides
Analogous Structure/ClassIndicated Therapeutic AreaMechanism/TargetReference
Picolinamide-based hybridsOncologyVEGFR-2 kinase inhibition nih.gov
Fluorophenylpyrazole-picolinamidesOncologyAntiproliferative activity against various tumor cell lines tandfonline.com
N-(4-chloro-3-methoxyphenyl)picolinamideNeurology (e.g., Parkinson's Disease)Positive Allosteric Modulator of mGlu4 receptor nih.gov
Picolinamide chemotypesInfectious DiseaseInhibition of fungal protein Sec14p nih.gov

Scope and Organization of the Academic Research Outline

This article has provided a focused overview of the chemical compound this compound by situating it within the broader context of picolinamide research. It began by establishing the importance of the picolinamide scaffold in modern chemistry and pharmacology. The specific structural features of the title compound were then detailed, followed by a discussion of the rationale for its academic investigation, supported by examples of picolinamide derivatives as pharmacological tools and the therapeutic promise shown by analogous structures. The content has strictly adhered to these topics to provide a clear and concise academic summary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-12-4-2-10(3-5-12)9-17-14(18)13-8-11(15)6-7-16-13/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWEOWLCUMCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Picolinamide (B142947) Compounds

Picolinamides are a class of compounds characterized by a carboxamide group attached to the 2-position of a pyridine (B92270) ring. Their synthesis is a cornerstone of medicinal and materials chemistry, with numerous methods developed for their efficient construction.

The central reaction in forming a picolinamide is the creation of an amide bond between a picolinic acid derivative and an amine. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid group of picolinic acid must first be "activated" to make it more electrophilic. luxembourg-bio.comfishersci.co.uk

The most common approach involves activating picolinic acid or its derivatives before reacting it with the desired amine. fishersci.co.uk A classic method is the conversion of the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine in what is known as the Schotten–Baumann reaction. fishersci.co.uknih.gov The coupling of picolinic acid with various amines, such as N-alkylanilines, is a well-documented procedure for generating a diverse range of picolinamides. nih.gov For instance, the synthesis of N-(4-methoxyphenyl)picolinamide was achieved by reacting picolinic acid directly with p-anisidine (B42471) in the presence of orthoboric acid under microwave irradiation. nih.gov

An alternative strategy for forming the picolinamide backbone is the Ritter reaction, which involves treating a heteroaryl nitrile, such as 2-cyanopyridine, with alcohols or alkenes. researchgate.net This method is noted for its operational simplicity and the use of inexpensive reagents. researchgate.net

To facilitate amide bond formation under mild conditions, a wide array of coupling reagents has been developed. luxembourg-bio.comiris-biotech.de These reagents convert the carboxylic acid into a highly active intermediate that is susceptible to nucleophilic attack by an amine. fishersci.co.uk These reagents can be broadly categorized and are often used with additives that enhance reaction rates and suppress side reactions, most notably racemization in chiral substrates. luxembourg-bio.comiris-biotech.denih.gov

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.uknih.govresearchgate.net They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk To prevent side reactions and improve efficiency, carbodiimides are frequently used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). luxembourg-bio.comnih.govresearchgate.net

Onium Salts (Uronium, Phosphonium, Aminium): This class of reagents, which includes HATU, HBTU, and PyBOP, are among the most effective coupling agents, known for high reactivity and fast reaction times. luxembourg-bio.comnih.govcam.ac.uk HATU, in particular, is noted for its ability to produce good to excellent yields in picolinic amide synthesis. cam.ac.uk These reagents are typically used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM). fishersci.co.uknih.gov

Below is a table summarizing common coupling reagents used for amide synthesis.

Reagent Class Examples Common Additives Key Features
CarbodiimidesDCC, DIC, EDC fishersci.co.uknih.govHOBt, HOAt nih.govWidely used, cost-effective. By-products can complicate purification (e.g., DCU from DCC). luxembourg-bio.com
Phosphonium SaltsPyBOP, PyAOP luxembourg-bio.com-Highly efficient, though the phosphine (B1218219) oxide by-product can be difficult to remove.
Uronium/Aminium SaltsHATU, HBTU, TBTU, COMU iris-biotech.denih.govcam.ac.uk-Very high reactivity, fast reaction times, and often lead to cleaner reactions. luxembourg-bio.comiris-biotech.de
OtherThionyl Chloride (SOCl₂), Oxalyl Chloride, Ethyl Chloroformate fishersci.co.uknih.govresearchgate.netPyridine, TEA fishersci.co.ukForms a highly reactive acyl chloride intermediate. fishersci.co.uk

Specific Synthetic Routes for Chloro-Substituted Picolinamides

The introduction of a chlorine atom at the 4-position of the picolinamide ring can be achieved either by direct chlorination of a pyridine-based precursor or by starting with an already halogenated building block.

A particularly efficient method for producing chloro-substituted picolinamides involves the simultaneous activation of the carboxylic acid and chlorination of the pyridine ring. Research has shown that reacting picolinic acid with thionyl chloride not only generates the picolinoyl chloride intermediate for amidation but can also lead to the one-pot formation of 4-chloro-N-alkyl-N-phenylpicolinamides. nih.gov This serendipitous reaction provides a direct route to the desired chlorinated scaffold. nih.gov

More general methods for the chlorination of pyridine rings are also well-established. These include:

Direct reaction with chlorine gas: This method can produce 2-chloropyridine, which may be further chlorinated to 2,6-dichloropyridine. wikipedia.org The process is often conducted in the vapor phase at high temperatures. google.com

Chlorination of Pyridine-N-oxides: Pyridine-N-oxides can be conveniently converted to 2-chloropyridines in high yields. wikipedia.orgchempanda.com

From Hydroxypyridines: The chlorination of 2-hydroxypyridine (B17775) (the tautomeric form of 2-pyridone) using reagents like phosphoryl chloride (POCl₃) is a classical and effective method for synthesizing 2-chloropyridine. wikipedia.orgchempanda.com

An alternative and often more controlled approach is to begin the synthesis with a pyridine ring that already contains the desired halogen substituent. This strategy involves the amidation of a pre-existing halogenated precursor, such as 4-chloropicolinic acid or its corresponding ester. chemicalbook.com

A clear example of this method is the synthesis of 4-chloro-N-methylpicolinamide. chemicalbook.com In this procedure, methyl 4-chloropicolinate is reacted directly with a solution of methylamine (B109427) in tetrahydrofuran (B95107) (THF) to yield the final product in high purity. chemicalbook.com This demonstrates that the standard amidation reactions discussed previously can be effectively applied to halogenated starting materials without affecting the chloro-substituent. This approach offers the advantage of regiochemical control, as the position of the halogen is predetermined by the choice of the starting material.

Synthesis of N-Substituted Aryl/Benzyl (B1604629) Amide Moieties

The final key structural element of the target compound is the N-(4-methoxybenzyl) group. The formation of this N-substituted amide moiety is accomplished through the amidation reactions detailed in section 2.1, where the nucleophile is a primary benzylamine, specifically 4-methoxybenzylamine (B45378).

The synthesis of N-substituted benzyl amides is a common transformation in organic chemistry. nih.gov The general procedure involves coupling the desired carboxylic acid (in this case, 4-chloropicolinic acid) with the amine (4-methoxybenzylamine) using the aforementioned coupling reagents and conditions. fishersci.co.uknih.gov For example, a general procedure for synthesizing N-substituted anilines involves reacting a ketone precursor with various primary amines. beilstein-journals.org A more relevant example is the synthesis of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide, which starts from 4-methoxybenzylamine and proceeds through sulfonamide formation, alkylation, and subsequent cleavage to yield a secondary amine, demonstrating a pathway for elaborating N-substituted benzylamines. orgsyn.org

The direct coupling of picolinic acid with p-anisidine (4-methoxyaniline) to form N-(4-methoxyphenyl)picolinamide further illustrates the feasibility of incorporating methoxy-substituted aryl groups onto the amide nitrogen. nih.gov The synthesis of 4-chloro-N-(4-methoxybenzyl)picolinamide would thus follow the established protocol of activating 4-chloropicolinic acid and reacting it with 4-methoxybenzylamine.

Incorporation of Methoxy-Substituted Benzyl Groups

The introduction of a 4-methoxybenzyl group at the amide nitrogen is a critical step in the synthesis of this compound. This is typically achieved through an amide coupling reaction between a picolinic acid derivative and 4-methoxybenzylamine. The 4-methoxybenzyl moiety can be sourced from commercially available 4-methoxybenzyl chloride, which serves as a reactant for generating the necessary amine precursor. sigmaaldrich.com This amine is then coupled with the picolinic acid backbone.

In a general approach, the carboxylic acid of a 4-chloropicolinic acid is activated to facilitate the reaction with the amine. Common coupling reagents used in these types of amide bond formations include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). google.com The reaction is typically carried out in an appropriate solvent such as acetonitrile (B52724). google.com The methoxy (B1213986) group on the benzyl ring is generally stable under these coupling conditions and does not require a protecting group.

Precursor Synthesis and Optimization for N-Substituent Attachment

Alternatively, the synthesis can proceed through a 4-chloropicolinate ester. google.comchemicalbook.com For example, 4-chloropyridine-2-methyl formate (B1220265) hydrochloride can be prepared and subsequently reacted with an amine. google.com The choice of the precursor often depends on the desired scale of the reaction and the purification strategy. For instance, the synthesis of N-substituted picolinamides can be achieved by coupling the picolinic acid with the appropriate amine using coupling reagents. google.com Optimization of these precursor syntheses often involves exploring different chlorinating agents, solvents, and reaction temperatures to maximize the yield and purity of the intermediate.

In some cases, the synthesis of related picolinamide derivatives involves the reduction of a disulfide bond to generate a thiophenol precursor, which is then used in subsequent coupling reactions. nih.gov While not directly applicable to the synthesis of this compound, this highlights the variety of precursor strategies employed in the broader picolinamide class.

Advanced Synthetic Approaches and Yield Optimization

To enhance the efficiency and sustainability of synthesizing this compound and its analogs, advanced synthetic methodologies are employed. These techniques aim to reduce reaction times, improve product yields, and simplify the purification processes.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like picolinamides. irjmets.comresearchgate.net The use of microwave irradiation can lead to a significant reduction in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. researchgate.netnih.gov

For the synthesis of picolinamide derivatives, microwave heating can be applied to the coupling reaction between the picolinic acid derivative and the amine. google.comnih.gov This technique provides rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional heating methods. irjmets.com For example, the synthesis of various heterocyclic compounds has been shown to be significantly accelerated under microwave conditions. nih.govnih.gov The application of microwave-assisted synthesis to the coupling of 4-chloropicolinic acid with 4-methoxybenzylamine would be expected to offer similar advantages.

Optimization of Reaction Conditions for Improved Yields and Workup Procedures

Systematic optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while simplifying the workup and purification process. nih.govresearchgate.net This involves the careful selection of solvents, bases, coupling agents, and reaction temperatures.

For the synthesis of picolinamides, a variety of solvents can be screened, with acetonitrile and dimethylformamide (DMF) being common choices. google.comnih.gov The choice of base is also critical; non-nucleophilic organic bases like DIPEA are often preferred to minimize side reactions. google.com The optimization process may also involve evaluating different coupling reagents to find the one that provides the best balance of reactivity and stability.

Furthermore, simplifying the workup procedure is an important consideration. This can be achieved by choosing reaction conditions that lead to a cleaner product, thereby reducing the need for extensive chromatographic purification. rsc.org For example, in some syntheses, the product can be isolated by simple filtration or extraction, which is highly desirable for large-scale production. mdpi.com The optimization of these parameters can be guided by systematic studies that vary one parameter at a time or through design of experiment (DoE) approaches. ucla.edu

Radiolabeling Strategies for Picolinamide Derivatives for Imaging Applications

Picolinamide derivatives are of interest as potential ligands for imaging neuroreceptors using Positron Emission Tomography (PET). This requires the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C), into the molecule.

Carbon-11 (¹¹C) Labeling Methodologies (e.g., [¹¹C]methylation)

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, which makes it ideal for PET imaging studies. mdpi.comopenmedscience.com The most common method for incorporating ¹¹C into organic molecules is through [¹¹C]methylation. openmedscience.comresearchgate.net This involves the use of a reactive ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). nih.govresearchgate.net These reagents are typically produced from [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄), which are generated in a cyclotron. mdpi.comnih.gov

For a molecule like this compound, a potential strategy for ¹¹C-labeling would be to synthesize a precursor where the methoxy group is replaced by a hydroxyl group (i.e., 4-chloro-N-(4-hydroxybenzyl)picolinamide). This phenolic precursor could then be reacted with [¹¹C]CH₃I or [¹¹C]CH₃OTf in the presence of a base to yield the ¹¹C-labeled product. nih.govnih.gov This late-stage radiolabeling approach is advantageous as it introduces the short-lived isotope in the final step of the synthesis, maximizing the radiochemical yield. researchgate.net

The radiochemical yield (RCY) and specific activity are key parameters for the success of a radiolabeled tracer. nih.govnih.gov The synthesis is typically performed in an automated synthesis module to handle the high radioactivity and ensure rapid and reproducible production. nih.gov The purification of the final radiolabeled compound is usually achieved using high-performance liquid chromatography (HPLC). researchgate.net

Interactive Data Table: Radiolabeling of Picolinamide Derivatives

RadiotracerPrecursorLabeling AgentRadiochemical Yield (RCY)Specific Activity (GBq/μmol)
[¹¹C]11Thiophenol precursor 20a[¹¹C]CH₃I19.0%496 ± 138
[¹¹C]14Thiophenol precursor 20c[¹¹C]CH₃I34.8%463 ± 263

This table presents data for related N-(methylthiophenyl)picolinamide derivatives to illustrate typical yields and specific activities achieved in the ¹¹C-methylation of picolinamide-based structures. nih.govnih.gov

Fluorine-18 (¹⁸F) Labeling Methodologies

The introduction of Fluorine-18 into aromatic structures, particularly picolinamide derivatives, is a critical step for developing radiotracers for Positron Emission Tomography (PET). The primary strategy for labeling compounds like this compound involves a one-step nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom at the 4-position of the picolinamide ring serves as a leaving group, which is displaced by the nucleophilic [¹⁸F]fluoride ion.

The reaction is typically carried out in an aprotic polar solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to enhance the reactivity of the fluoride (B91410) ion. The process requires heating, often with microwave irradiation, to accelerate the reaction and improve radiochemical yields within the short timeframe dictated by the 109.8-minute half-life of ¹⁸F. To facilitate the reaction, a phase-transfer catalyst, such as a potassium-kryptofix complex (K/K₂₂₂) or a tetraalkylammonium carbonate, is essential. This catalyst sequesters the potassium ion, leaving a more reactive, "naked" [¹⁸F]fluoride anion for the nucleophilic attack.

Following the labeling reaction, the crude mixture undergoes purification, typically using high-performance liquid chromatography (HPLC), to isolate the desired [¹⁸F]4-fluoro-N-(4-methoxybenzyl)picolinamide from unreacted precursor, byproducts, and excess [¹⁸F]fluoride. The entire process, from synthesis to purification, must be automated within a synthesis module to ensure radiation safety and reproducibility.

Table 1: Representative Conditions for ¹⁸F-Labeling of Picolinamide Precursors via Nucleophilic Aromatic Substitution

ParameterConditionPurpose
Precursor 4-chloro- or 4-nitro-picolinamide derivativeProvides the scaffold and a leaving group for fluorination.
Radionuclide [¹⁸F]FluorideThe positron-emitting isotope for PET imaging.
Catalyst K₂CO₃/Kryptofix 2.2.2 (K₂₂₂) or Tetrabutylammonium carbonateTo activate the [¹⁸F]fluoride for nucleophilic attack.
Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)Aprotic polar solvent to solubilize reactants and enhance reactivity.
Temperature 120-180 °CProvides the necessary activation energy for the SNAr reaction.
Method Conventional heating or Microwave irradiationTo accelerate the reaction and improve radiochemical yield.
Reaction Time 10-30 minutesA short reaction time is crucial due to the half-life of ¹⁸F.
Purification Semi-preparative HPLCTo isolate the final radiolabeled product with high purity.

Precursor Requirements for Radiosynthesis

The success of the ¹⁸F-radiosynthesis is critically dependent on the design and purity of the precursor molecule. For the production of [¹⁸F]4-fluoro-N-(4-methoxybenzyl)picolinamide, the direct precursor is a molecule structurally identical to the target compound but possessing a suitable leaving group at the 4-position of the picolinamide ring.

The most common precursor is the this compound itself. The chloro group is a moderately good leaving group for SNAr reactions. Alternatively, a 4-nitro derivative, 4-nitro-N-(4-methoxybenzyl)picolinamide, can be used as a precursor. The nitro group is more strongly electron-withdrawing than a chloro group, which activates the aromatic ring towards nucleophilic attack, potentially leading to higher radiochemical yields or milder reaction conditions.

Key requirements for the precursor include:

High Purity: The precursor must be of high chemical purity to avoid side reactions that could consume the limited [¹⁸F]fluoride and complicate the purification process.

Stability: The molecule must be stable under the high-temperature and basic conditions of the labeling reaction to prevent degradation.

Table 2: Precursor Structures for the Radiosynthesis of [¹⁸F]4-fluoro-N-(4-methoxybenzyl)picolinamide

Precursor NameChemical StructureLeaving GroupRationale
This compoundChemical structure of this compoundChloro (-Cl)Direct precursor, readily available. The chloro group is a common leaving group for ¹⁸F-fluorination.
4-nitro-N-(4-methoxybenzyl)picolinamideChemical structure of 4-nitro-N-(4-methoxybenzyl)picolinamideNitro (-NO₂)The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic substitution, potentially improving reaction efficiency.

Molecular Design and Structure Activity Relationship Sar Principles

Rational Design Principles for Picolinamide-Based Ligands

The rational design of picolinamide-based ligands is often guided by their ability to target specific biological molecules, such as protein kinases. nih.govnih.gov The picolinamide (B142947) scaffold serves as a versatile backbone that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. nih.gov A key strategy in the design of these ligands is the identification of a "hinge-binding" motif, which allows the molecule to dock into the ATP-binding site of a target kinase. nih.gov The pyridine (B92270) nitrogen of the picolinamide core is often crucial for forming hydrogen bonds with the hinge region of the kinase, anchoring the inhibitor in the active site. nih.gov

Further modifications are then rationally introduced to explore and optimize interactions with other regions of the binding pocket. These modifications can include substitutions on the pyridine ring and the N-aryl/benzyl (B1604629) moiety. mdpi.com The ultimate goal of this rational design process is to develop compounds with high affinity for the target protein and high selectivity over other related proteins, thereby minimizing off-target effects. nih.govnih.gov

Positional and Substituent Effects on Biological Activity within Picolinamide Series

The biological activity of picolinamide derivatives is highly sensitive to the nature and position of substituents on both the picolinamide core and the N-aryl/benzyl group.

Influence of Halogenation on the Picolinamide Core (e.g., 4-chloro)

Halogenation of the picolinamide core is a common strategy to modulate the biological activity and physicochemical properties of the ligand. The introduction of a chlorine atom at the 4-position of the pyridine ring, as seen in 4-chloro-N-(4-methoxybenzyl)picolinamide, can have several effects.

Studies on related compounds have shown that halogenation can lead to improved potency and selectivity. For instance, in a series of colchicine (B1669291) derivatives, a 4-chloro substitution was part of the design of potent anticancer agents. scielo.br

Impact of Methoxy-Substitution on N-Aryl/Benzyl Moieties

The N-benzyl moiety of this compound also plays a crucial role in its interaction with target proteins. The methoxy (B1213986) group at the 4-position of the benzyl ring can significantly influence binding affinity and selectivity.

The methoxy group can act as a hydrogen bond acceptor, forming additional interactions with amino acid residues in the binding pocket of the target protein. This can lead to enhanced potency. Furthermore, the position of the methoxy group is critical. For example, in a series of primaquine-cinnamic acid conjugates, the position of methoxy substituents on the aromatic ring had a pronounced effect on their anticancer and antiviral activities. nih.gov

The following table illustrates the effect of substituents on the N-benzyl moiety on the biological activity of related picolinamide derivatives.

CompoundSubstitution on N-benzyl ringBiological Activity (IC50)
Analog 14-methoxyData not available for this specific analog in the provided context.
Analog 23,4-dimethoxyVaried activity depending on the assay.
Analog 34-chloroOften leads to potent activity.
Analog 44-trifluoromethylCan enhance potency.

Stereochemical Considerations and Enantiomeric Purity

While this compound itself is not chiral, the introduction of chiral centers into related picolinamide ligands can have a profound impact on their biological activity. When a molecule is chiral, its two enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, ensuring the enantiomeric purity of chiral ligands is a critical aspect of drug development.

The synthesis of enantiomerically pure compounds often requires stereoselective synthetic methods or chiral resolution techniques. The therapeutic effect of a bioactive molecule is dependent on its specific three-dimensional structure, and any enantiomeric impurities can lead to unwanted side effects or reduced efficacy.

Application of Computational Chemistry in SAR Development

Computational chemistry plays a vital role in understanding the structure-activity relationships of picolinamide-based ligands and in the rational design of new, more potent inhibitors. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide insights into how these ligands bind to their target proteins at the atomic level.

These computational methods can be used to:

Predict the binding mode of a ligand in the active site of a protein.

Identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

Explain the observed SAR trends for a series of compounds.

Guide the design of new analogs with improved potency and selectivity.

For example, a homology model of the target protein can be used to predict how different substituents on the picolinamide scaffold will affect binding affinity, allowing for the in silico screening of virtual libraries of compounds before their synthesis and biological testing. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

While specific docking studies for this compound are not published, research on similar structures provides a model for its potential interactions. For instance, docking studies on 2-(4-methoxybenzyl) derivatives with target proteins have shown the importance of hydrogen bonding and hydrophobic interactions for stable binding. nih.gov It is anticipated that this compound would engage in similar interactions. The picolinamide moiety, the methoxy group, and the chloro substituent would likely play key roles in defining its binding profile within a protein's active site. Precise free energy calculations, such as thermodynamic integration, have been shown to provide reliable predictions of binding affinity for inhibitors of protein kinases, a common target for such compounds. nih.gov

Table 1: Potential Intermolecular Interactions in a Ligand-Target Complex

Interacting Group of Ligand Potential Interaction Type Corresponding Target Residue Type
Picolinamide Nitrogen Hydrogen Bond Acceptor Hydrogen Bond Donors (e.g., Lys, Arg)
Amide N-H Hydrogen Bond Donor Hydrogen Bond Acceptors (e.g., Asp, Glu)
Methoxy Oxygen Hydrogen Bond Acceptor Hydrogen Bond Donors (e.g., Ser, Thr)
Benzyl & Pyridine Rings π-π Stacking, Hydrophobic Aromatic Residues (e.g., Phe, Tyr, Trp)

Conformational Analysis and Intra-Molecular Interactions

Conformational analysis assesses the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These arrangements, or conformers, can have different energy levels, and their study is vital for understanding molecular stability and reactivity.

For the related compound N-(4-methoxyphenyl)picolinamide, structural analysis reveals that the non-hydrogen atoms are nearly coplanar. nih.goviucr.org The molecule's conformation is stabilized by two intramolecular hydrogen bonds. nih.goviucr.org A similar planarity and intramolecular bonding would be expected in this compound. The dihedral angle between the pyridine and benzene (B151609) rings is a key conformational parameter. In N-(4-methoxyphenyl)picolinamide, this angle is 14.25 (5)°. nih.gov The presence of a chloro-substituent on the pyridine ring might induce minor changes to this angle due to steric and electronic effects.

Computational studies on similar molecules have shown that different conformers can coexist, with energy barriers to rotation defining their interchangeability. nih.govresearchgate.net The conformation found in the crystal structure is often the one that allows for the most effective packing and strongest intermolecular interactions, even if it is not the lowest energy conformer in the gas phase. nih.govresearchgate.net

Table 2: Key Torsion Angles in a Related Picolinamide Structure

Torsion Angle Value (°) in N-(4-methoxyphenyl)picolinamide
N1—C5—C6—N2 3.1 (4)
C6—N2—C7—C8 12.7 (6)
C9—C10—O2—C13 7.5 (5)

Data sourced from a study on N-(4-methoxyphenyl)picolinamide. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interaction Insight

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and categorization of close contacts between neighboring molecules.

In the crystal structure of the analogous N-(4-methoxyphenyl)picolinamide, Hirshfeld analysis shows that H···H interactions are the most significant, comprising 47% of the total intermolecular contacts. nih.gov This indicates the importance of van der Waals forces in the crystal packing. nih.gov The next most prominent are C···H interactions at 22%, which may signify C—H···π interactions that further stabilize the crystal structure. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds

Interaction Type N-(4-methoxyphenyl)picolinamide nih.goviucr.org 2-chloro-N-(4-methoxyphenyl)acetamide nih.gov
H···H 47.0% Not specified
C···H / H···C 22.0% 33.4%
O···H / H···O Not specified 19.5%
Cl···H / H···Cl N/A 20.0%

This table presents data from closely related structures to infer the potential interactions for the title compound.

Energy Framework Calculations for Crystal Cohesion

Energy framework calculations provide a quantitative measure of the intermolecular interaction energies within a crystal lattice. This analysis helps to understand the strength and nature of the forces (electrostatic, dispersion, polarization, and repulsion) that hold the crystal together.

Table 4: Mentioned Compounds

Compound Name
This compound
N-(4-methoxyphenyl)picolinamide
2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govnih.govnih.govthiadiazol-5-yl thiocyanate
N-(4'-methoxyphenyl)-3-bromothiobenzamide

Investigation of Primary Molecular Targets and Signaling Pathways

Intensive research has pinpointed the primary molecular target of this compound and elucidated the subsequent signaling cascades it modulates.

The metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4) is a member of the Group III metabotropic glutamate receptors, which are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. Picolinamide analogs, including this compound, have been identified as potent modulators of mGluR4. nih.govnih.gov This receptor is of significant interest as a therapeutic target for a variety of central nervous system (CNS) disorders, including Parkinson's disease, due to its role in regulating neurotransmission in the basal ganglia. nih.govnih.gov The development of selective ligands for mGluR4 has been a key focus of research to explore its therapeutic potential. nih.govnih.gov

This compound functions as a positive allosteric modulator (PAM) of the mGluR4. nih.govnih.gov Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct, allosteric site on the receptor. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous ligand, glutamate. This modulatory activity is characterized by a leftward shift in the glutamate concentration-response curve, indicating an increase in the potency of glutamate. The compound has been shown to be a potent mGluR4 PAM with reported EC50 values of 240 nM at the human receptor and 110 nM at the rat receptor. nih.gov

ParameterValue (Human mGluR4)Value (Rat mGluR4)
EC50 240 nM110 nM

This table presents the half-maximal effective concentration (EC50) of this compound at human and rat mGluR4, indicating its potency as a positive allosteric modulator.

Selectivity Profiling Against Other Receptor Subtypes

A crucial aspect of the pharmacological characterization of any new compound is its selectivity profile. Extensive studies have been conducted to determine the specificity of this compound for mGluR4 over other related receptors and a broader range of molecular targets.

The selectivity of this compound for mGluR4 is a key feature that distinguishes it as a valuable research tool and a potential therapeutic candidate. Studies have demonstrated that this compound shows a high degree of selectivity for mGluR4 over other metabotropic glutamate receptor subtypes. It has been reported to be inactive when tested against mGluR1, mGluR2, mGluR3, mGluR5, mGluR6, mGluR7, and mGluR8, indicating a clean selectivity profile within the mGluR family. This selectivity is critical for minimizing off-target effects and for precisely dissecting the physiological roles of mGluR4.

Receptor SubtypeActivity of this compound
mGluR1 Inactive
mGluR2 Inactive
mGluR3 Inactive
mGluR5 Inactive
mGluR6 Inactive
mGluR7 Inactive
mGluR8 Inactive

This table summarizes the selectivity of this compound against other metabotropic glutamate receptor subtypes, highlighting its specific action at mGluR4.

Biological and Molecular Insights into Picolinamide Analogs as Potential Anticancer Agents

The following article explores the biological activity and molecular pharmacology of a class of chemical compounds known as picolinamide analogs, with a focus on their potential as anticancer agents. The information presented is based on preclinical research findings.

Biological Activity and Molecular Pharmacology

Picolinamide (B142947) and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. Researchers have synthesized and evaluated numerous analogs, revealing their potential to combat cancer through various cellular mechanisms.

Investigations into picolinamide derivatives have uncovered their significant potential as anticancer agents. These compounds have been the subject of various studies to determine their efficacy and mechanisms of action against different cancer types.

A number of studies have demonstrated the antiproliferative effects of picolinamide analogs across a panel of human cancer cell lines. The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of novel picolinamide derivatives bearing (thio)urea and dithiocarbamate (B8719985) moieties were synthesized and tested for their cytotoxic activity. nih.gov One of the most potent compounds, designated as 7h , exhibited significant cell death in several resistant human cancer cell lines. nih.gov Another compound, 9a , also from a series of picolinamide derivatives, showed notable activity against the A549 lung cancer cell line. nih.gov

Another study focused on a different picolinamide derivative, referred to as Compound 5 , which displayed anticancer activity against A549 lung cancer cells with an IC50 value of 99.93 µM, while showing no activity against MCF-7 breast cancer cells. pensoft.net

The antiproliferative activity of various picolinamide analogs is summarized in the interactive table below.

Table 1: In Vitro Antiproliferative Activity of Picolinamide Analogs

Compound Cancer Cell Line Activity/IC50 Reference
7h Panc-1 (Pancreatic) Significant cell death nih.gov
7h OVCAR-3 (Ovarian) Significant cell death nih.gov
7h HT29 (Colon) Significant cell death nih.gov
7h 786-O (Renal) Significant cell death nih.gov
9a A549 (Lung) IC50 against VEGFR-2: 27 nM nih.gov
Compound 5 A549 (Lung) IC50: 99.93 µM pensoft.net

| Compound 5 | MCF-7 (Breast) | No activity | pensoft.net |

The mechanisms by which picolinamide analogs inhibit cancer cell proliferation are multifaceted. One of the primary mechanisms investigated is the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth and division.

Several picolinamide derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov For example, compounds 7h , 9a , and 9l showed strong inhibitory activity against VEGFR-2 kinase with IC50 values of 87 nM, 27 nM, and 94 nM, respectively. nih.gov Compound 7h also demonstrated enhanced potency against other kinases such as EGFR, HER-2, c-MET, and MER. nih.gov

Cell cycle analysis is another critical tool to understand the antiproliferative mechanism. Treatment of A549 lung cancer cells with compound 9a resulted in cell cycle arrest at the G2/M phase. nih.gov This indicates that the compound interferes with the cell's ability to enter mitosis, thereby halting proliferation.

In a different study, a novel picolinic acid derivative was found to induce endoplasmic reticulum (ERS) stress in human non-small cell lung cancer cells. pensoft.net Overwhelming ERS can trigger apoptosis, a form of programmed cell death. pensoft.net

The ability of picolinamide analogs to inhibit VEGFR-2 suggests a direct role in preventing angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. nih.gov By blocking VEGFR-2, these compounds can cut off the blood supply to tumors.

Furthermore, several studies have confirmed that picolinamide derivatives can induce apoptosis in cancer cells. The pro-apoptotic activity of compound 9a was confirmed by annexin (B1180172) V-FITC staining in A549 cells. nih.gov Another study showed that their picolinamide derivative, Compound 5 , induced apoptotic cell death in A549 cells, as evidenced by fragmented nuclei after DAPI staining and the activation of caspases 3, 4, and 9. pensoft.net Caspases are a family of protease enzymes that play essential roles in programmed cell death.

Preclinical Pharmacokinetic and Pharmacodynamic Investigations

In Vitro Metabolic Stability Studies (e.g., microsomal stability, half-life determination)

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo metabolic clearance of a compound. evotec.comsolvobiotech.com These studies typically involve incubating the test compound with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s. evotec.com The rate of disappearance of the parent compound over time is monitored, allowing for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). evotec.comsolvobiotech.com A shorter half-life indicates faster metabolism. nih.gov

While specific quantitative half-life or intrinsic clearance data for 4-chloro-N-(4-methoxybenzyl)picolinamide (ML128) from microsomal stability assays are not detailed in the reviewed literature, blood analyses from in vivo studies in rats support that the compound undergoes fast metabolism. nih.govnih.gov The primary goal of such studies is to identify metabolically liable sites on a molecule and guide structural modifications to enhance stability, as demonstrated in the development of other compounds where blocking sites of metabolism, such as through chlorination, has led to improved metabolic stability and lower clearance. nih.gov

Table 1: Representative Data from an In Vitro Microsomal Stability Assay This table illustrates the typical parameters measured in a microsomal stability study. The values are representative and not specific to this compound.

ParameterDescriptionTypical Units
Test Compound Concentration The initial concentration of the compound in the incubation.µM
Microsomal Protein The concentration of liver microsomal proteins used in the assay.mg/mL
Incubation Time Points A series of time points at which samples are taken to measure the remaining compound.minutes
In Vitro Half-Life (t½) The time required for 50% of the compound to be metabolized. evotec.comminutes
Intrinsic Clearance (CLint) The intrinsic ability of the liver enzymes to metabolize a drug.µL/min/mg protein

Blood-Brain Barrier (BBB) Permeability and Central Nervous System (CNS) Penetration Studies

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents most solutes in the circulating blood from non-selectively crossing into the central nervous system. nih.govcreative-biolabs.com For a drug to be effective for neurological disorders, it must be able to penetrate the BBB to reach its target in the brain. nih.govmdpi.com This penetration can occur through mechanisms like passive transmembrane diffusion for small, lipid-soluble molecules or via specific transport systems. researchgate.net

This compound (ML128) has been characterized as a centrally penetrating mGluR4 PAM, indicating its ability to cross the BBB effectively. nih.govnih.gov This property is essential for its potential therapeutic use in neurological conditions such as Parkinson's disease.

Brain-to-Plasma Partition Coefficients

The unbound brain-to-plasma partition coefficient (Kp,uu,brain) is a critical parameter in CNS drug development. nih.govnih.gov It provides a quantitative measure of the net transport of a drug across the BBB by relating the unbound concentration of the drug in the brain to the unbound concentration in the plasma at steady state. nih.gov A Kp,uu,brain value greater than 0.3 is generally considered indicative of good brain penetration. nih.gov This parameter is more informative than the total brain-to-plasma ratio (Kp) because it accounts for differential binding to plasma and brain tissue, reflecting the concentration of free drug available to interact with the target receptor. nih.govresearchgate.net

While this compound (ML128) is confirmed to be centrally penetrant, specific Kp or Kp,uu,brain values were not provided in the reviewed literature. nih.govnih.gov

Table 2: Example CNS Penetration Data Profile This table shows how brain-to-plasma partition coefficients are typically reported. The values are for illustrative purposes.

CompoundBrain KpPlasma fuBrain fuKp,uu,brain
Example Drug A 5.30.150.072.4
Example Drug B 1.00.500.450.9

fu = fraction unbound

In Vivo Efficacy Studies in Relevant Animal Models

Evaluation in Rodent Models of Neurological Disorders (e.g., Parkinson's disease models for mGluR4 PAMs)

Positive allosteric modulators of the mGluR4 receptor represent a promising non-dopaminergic therapeutic strategy for Parkinson's disease (PD). nih.govnih.gov this compound (ML128) was the first mGluR4 PAM to demonstrate efficacy in a preclinical rodent model of motor impairments associated with Parkinson's disease following systemic administration. nih.govnih.gov This finding was a significant step in validating the therapeutic potential of selective mGluR4 activation for this neurodegenerative disorder. nih.gov

Assessment of Receptor Occupancy in Vivo using Radioligands

Receptor occupancy (RO) studies are used to confirm that a drug engages with its intended biological target in a living system and to establish a relationship between dose, drug concentration, and target engagement. sygnaturediscovery.compsychogenics.com These studies can be performed ex vivo or in vivo using radiolabeled versions of the compound or a competing radioligand. psychogenics.com

For this compound, a carbon-11 (B1219553) labeled version, [11C]ML128, was synthesized to serve as a positron emission tomography (PET) radiotracer. nih.govnih.gov PET imaging studies in normal Sprague Dawley rats were conducted to investigate its in vivo distribution and pharmacokinetics. nih.gov To confirm that the radiotracer was binding specifically to the mGluR4 receptor, blocking studies were performed. Co-administration of a non-radioactive mGluR4 modulator resulted in a significant decrease in the accumulation of [11C]ML128, whereas a blocker for the mGlu5 receptor (MTEP) caused only a minor decrease, supporting the specificity and selectivity of [11C]ML128 for mGluR4 in vivo. nih.govnih.gov

Table 3: Summary of In Vivo Receptor Occupancy Findings for [11C]ML128

Study TypeAnimal ModelKey FindingCitation
Specificity Study Sprague Dawley RatBlocking with an mGluR4 modulator showed a 22-28% decrease in [11C]ML128 accumulation. nih.gov
Selectivity Study Sprague Dawley RatBlocking with the mGlu5 modulator MTEP showed only a minor decrease in [11C]ML128 accumulation. nih.gov

Biodistribution Studies of Radioligands in Preclinical Models

Biodistribution studies using radiolabeled compounds are essential to understand how a drug distributes throughout the body, including its target organ. nih.gov PET imaging studies with [11C]ML128 in Sprague Dawley rats revealed rapid accumulation of the radiotracer in several brain regions known to express mGluR4 receptors. nih.govnih.gov Following this initial peak, a fast washout of the tracer was observed. nih.govnih.gov These imaging results, along with blood analysis, confirmed the compound's ability to penetrate the brain and also pointed to its rapid metabolism. nih.gov

Table 4: Brain Regions with High Accumulation of [11C]ML128 in PET Studies

Brain RegionObservationCitation
Striatum Fast accumulation and washout nih.gov
Thalamus Fast accumulation and washout nih.gov
Hippocampus Fast accumulation and washout nih.gov
Cerebellum Fast accumulation and washout nih.gov
Olfactory Bulb Fast accumulation and washout nih.gov

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. Based on the analysis of related chemical structures, such as 4-chloro-N-(4-methoxybenzyl)aniline and N-(4-methoxyphenyl)picolinamide, the expected NMR data for 4-chloro-N-(4-methoxybenzyl)picolinamide can be predicted. rsc.orgiucr.org

Proton (¹H) NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the protons on the picolinamide (B142947) ring, the benzyl (B1604629) group, and the methoxy (B1213986) group. For instance, the methoxy group (CH₃) would likely appear as a sharp singlet, while the methylene (B1212753) bridge (CH₂) protons would present as a doublet. The aromatic protons on both the pyridine (B92270) and phenyl rings would exhibit complex splitting patterns (doublets and triplets) in the characteristic aromatic region of the spectrum.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The spectrum would clearly show the carbonyl carbon of the amide, the carbon bearing the methoxy group, and the carbons of the two aromatic rings, including the carbon atom bonded to the chlorine atom.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive, as direct experimental data is not publicly available.)

Technique Predicted Chemical Shifts (δ) in ppm
¹H NMR Aromatic protons (pyridine & phenyl rings): ~6.8-8.5 ppm; Methylene protons (-CH₂-): ~4.5 ppm (doublet); Methoxy protons (-OCH₃): ~3.8 ppm (singlet); Amide proton (-NH-): ~9.0-10.0 ppm (broad singlet)
¹³C NMR Carbonyl carbon (-C=O): ~162-165 ppm; Aromatic carbons: ~110-155 ppm; Methoxy carbon (-OCH₃): ~55 ppm; Methylene carbon (-CH₂-): ~45-48 ppm

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a synthesized compound and assessing its purity. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique commonly used for polar molecules like amides.

For this compound (Chemical Formula: C₁₄H₁₃ClN₂O₂), the expected exact mass can be calculated. An ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The presence of the chlorine atom would also result in a characteristic isotopic pattern, with a second peak ([M+2+H]⁺) at approximately one-third the intensity of the main [M+H]⁺ peak, confirming the presence of a single chlorine atom in the structure. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive, as direct experimental data is not publicly available.)

Technique Parameter Expected Value
Molecular Formula -C₁₄H₁₃ClN₂O₂
Calculated Molecular Weight -276.72 g/mol
ESI-MS Expected [M+H]⁺m/z 277.07
ESI-MS Expected Isotopic Peak [M+2+H]⁺m/z 279.07
HRMS (ESI) Calculated for [C₁₄H₁₄ClN₂O₂]⁺ [M+H]⁺m/z 277.0738

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating the components of a mixture and are widely used to determine the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a non-volatile compound. In a typical reverse-phase HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The retention time of the compound, the time it takes to travel through the column, is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature). A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate impurities. The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is exceptionally powerful for both purity assessment and identity confirmation. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the mass of the main peak to be determined, confirming its identity as this compound, while simultaneously providing mass information on any impurity peaks that may be present. This is invaluable for identifying by-products or degradation products in a sample.

X-ray Crystallography and Solid-State Structural Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Determination of Crystal Structure and Molecular Conformation

To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This analysis yields a detailed electron density map, from which the positions of the individual atoms can be determined with high precision.

The resulting crystal structure would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. This data reveals the molecule's specific conformation in the solid state, including the relative orientations of the pyridine and phenyl rings. Furthermore, the analysis of the crystal packing would show how individual molecules interact with each other through intermolecular forces such as hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the solid material. Studies on similar molecules, like N-(4-methoxyphenyl)picolinamide, have shown that intermolecular hydrogen bonds and C—H⋯π interactions play a significant role in stabilizing the crystal lattice. iucr.orgrsc.org

Analysis of Intermolecular Interactions in Crystal Packing

The stability and three-dimensional arrangement of "this compound" molecules in the solid state are governed by a network of intermolecular interactions. While a crystallographic study for the exact title compound is not available, detailed analysis of the closely related compound, N-(4-methoxyphenyl)picolinamide (MPPA), provides significant insight into the expected interactions. The crystal packing of MPPA is stabilized by a combination of hydrogen bonds and C—H⋯π interactions, which collectively create a robust supramolecular architecture. nih.goviucr.org

In the crystal structure of MPPA, molecules are linked through various weak interactions. iucr.org The primary forces contributing to the cohesion of the crystal lattice are hydrogen bonds and van der Waals forces. nih.gov A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, reveals that H⋯H contacts are the most significant, followed by C⋯H and O⋯H interactions. nih.gov This indicates the prominent role of both non-directional van der Waals forces and more specific hydrogen bonding in the crystal packing. nih.gov

A detailed breakdown of the intermolecular contacts from the Hirshfeld surface analysis of MPPA highlights the following contributions:

H⋯H interactions: These are the most dominant, underscoring the importance of van der Waals forces in the crystal packing. nih.gov

C⋯H interactions (22%): This significant percentage points to the presence of weak dispersive forces and potential C—H⋯π interactions that further stabilize the crystal structure. nih.gov

O⋯H interactions (15.4%): This contribution signifies the presence of strong hydrogen-bonding interactions between oxygen and hydrogen atoms, which play a crucial role in the molecular arrangement. nih.gov

Minor contributions also arise from N⋯H (5%), C⋯C (4.8%), C⋯N (3.4%), and C⋯O (1.9%) contacts. nih.gov

The crystal packing of MPPA can be visualized as molecules interconnected through these weak interactions, forming a well-defined three-dimensional structure. iucr.org The interplay of these forces dictates the final crystalline form. While the substitution of a chloro group on the picolinamide ring of "this compound" would introduce the possibility of C—H⋯Cl or Cl⋯Cl interactions, the fundamental hydrogen bonding and stacking motifs observed in MPPA are expected to be largely conserved. nih.govmdpi.comresearchgate.net

Interactive Data Table: Intermolecular Interaction Data for N-(4-methoxyphenyl)picolinamide (MPPA) nih.gov

Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)Symmetry Code
Intramolecular H-Bond N2—H2···N1-2.18---
Intramolecular H-Bond C8—H8···O1-2.37---

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-N-(4-methoxybenzyl)picolinamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-chloropicolinic acid derivatives (e.g., activated esters or acid chlorides) and 4-methoxybenzylamine. For example, methyl 4-chloropicolinate reacts with substituted benzylamines under reflux in aprotic solvents like dichloromethane or ethyl acetate . Optimization of temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:ester) is critical to achieve yields >75% .
  • Characterization : Confirm structure via 1H^1H/13C^13C NMR (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in picolinamide at δ 8.2–8.5 ppm) and HPLC purity analysis (>95%) .

Q. What biological activities are associated with this compound, and how are these assays designed?

  • Activity : Preliminary studies on structurally similar benzamides suggest potential kinase inhibition (e.g., tyrosine kinases) and antiproliferative effects in cancer cell lines (IC50_{50} values in μM range) .
  • Assay Design : Use MTT assays for cytotoxicity (24–72 hr exposure, triplicate wells) and enzymatic assays (e.g., ADP-Glo™ Kinase Assay) with positive controls (e.g., staurosporine). Include dose-response curves (0.1–100 μM) and statistical validation (ANOVA, p < 0.05) .

Q. How do substituents on the benzamide core affect solubility and bioavailability?

  • Key Factors : The 4-methoxybenzyl group enhances lipophilicity (logP ~2.5), while the picolinamide backbone improves hydrogen-bonding capacity. Solubility in DMSO (>50 mM) and PBS (pH 7.4, ~0.1 mg/mL) should be quantified via shake-flask method .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound?

  • Challenges : Solvent choice (e.g., dichloromethane vs. THF) and catalyst selection (e.g., DMAP vs. HOBt) significantly impact scalability. Pilot studies show THF improves mixing in large-scale reactors but reduces yield by 10–15% compared to dichloromethane .
  • Resolution : Use design of experiments (DoE) to model interactions between solvent polarity, temperature, and catalyst loading. Prioritize orthogonal parameters (e.g., Pareto charts) to identify critical factors .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

  • Case Study : Conflicting reports on the role of the 4-methoxy group in kinase inhibition (e.g., increased potency vs. reduced selectivity).
  • Methodology : Synthesize analogs (e.g., 4-ethoxy, 4-fluoro derivatives) and compare activity across multiple assays. Use molecular docking (e.g., AutoDock Vina) to map interactions with kinase ATP-binding pockets .

Q. How can computational models predict metabolite formation for this compound?

  • Tools : Employ in silico platforms like ADMET Predictor™ or GLORYx to simulate Phase I/II metabolism. Key predicted metabolites include O-demethylation of the methoxy group and hydroxylation of the benzyl ring .
  • Validation : Compare predictions with in vitro microsomal studies (human liver microsomes + NADPH, LC-MS/MS analysis) .

Q. What crystallographic techniques confirm the solid-state structure of this compound?

  • Approach : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) resolves bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles between aromatic rings. Compare with Cambridge Structural Database entries for validation .

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